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molecular formula C12H13NO4 B1267517 4-(4-Acetamidophenyl)-4-oxobutanoic acid CAS No. 5473-15-4

4-(4-Acetamidophenyl)-4-oxobutanoic acid

Cat. No. B1267517
M. Wt: 235.24 g/mol
InChI Key: GVHXQQMLYHDQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624196B2

Procedure details

To a flask charged with anhydrous aluminum chloride (128.1 g, 0.961 mol) was added dropwise neat dimethylformamide (21 mL, 0.27 mol) at a rate such that the internal temperature remained below 70° C. The resulting mixture was thoroughly mixed. To the stirred thick mixture was added in ten portions a mixture of acetanilide (13.53 g, 0.100 mol) and succinic anhydride (10.01 g, 0.100 mol) that had been preground together with a mortar and pestle. The addition rate was controlled to keep the internal temperature at less than or equal to 72° C. The resulting mixture was stirred at 65° C. to 70° C. for 1.25 hours, then poured hot onto ice (1.0 kg). The mixture was acidified with concentrated hydrochloric acid (60 mL), and the resulting solids were filtered. The filtercake was washed with 0.05 M hydrocloric acid and allowed to air dry overnight. The filtercake was suspended in hot water (93 mL), methanol (120 mL) was added, and the hot cloudy solution was gravity filtered. The filtrate was boiled down to 100 mL volume and allowed to cool. The solids were filtered, washed with water-methanol, and dried in vacuo to give 10.03 g of 4-(4-acetylamino-phenyl)-4-oxo-butyric acid as a tan solid.
Quantity
128.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
13.53 g
Type
reactant
Reaction Step Three
Quantity
10.01 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].CN(C)C=O.[C:10]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:12])[CH3:11].[C:20]1(=[O:26])[O:25][C:23](=[O:24])[CH2:22][CH2:21]1>Cl>[C:10]([NH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:26])[CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:16][CH:15]=1)(=[O:12])[CH3:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
128.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
13.53 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Name
Quantity
10.01 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 65° C. to 70° C. for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 70° C
ADDITION
Type
ADDITION
Details
The resulting mixture was thoroughly mixed
ADDITION
Type
ADDITION
Details
To the stirred thick mixture was added in ten portions
CUSTOM
Type
CUSTOM
Details
at less than or equal to 72° C
ADDITION
Type
ADDITION
Details
poured hot onto ice (1.0 kg)
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered
WASH
Type
WASH
Details
The filtercake was washed with 0.05 M hydrocloric acid
CUSTOM
Type
CUSTOM
Details
to air dry overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
methanol (120 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water-methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.03 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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